Penta-1,3-dien-1-one
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Overview
Description
Penta-1,3-dien-1-one is an organic compound belonging to the class of conjugated dienes. It is characterized by the presence of two double bonds separated by a single bond, which imparts unique chemical properties. This compound is also known for its volatility and flammability, making it a significant substance in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Penta-1,3-dien-1-one can be synthesized through several methods. One common approach involves the aldol condensation of acetone with benzaldehyde in the presence of a base such as sodium hydroxide. This reaction yields benzalacetone, which can be further processed to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the manufacture of ethylene from petroleum. The process involves the cracking of hydrocarbons, which results in the formation of various dienes, including this compound .
Chemical Reactions Analysis
Types of Reactions: Penta-1,3-dien-1-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert this compound into saturated compounds.
Substitution: It can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Yields various ketones and aldehydes.
Reduction: Produces saturated hydrocarbons.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
Penta-1,3-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives have shown potential in antiviral and antibacterial activities.
Medicine: Some analogs of this compound are being explored for their anticancer properties.
Industry: It is utilized in the production of polymers and adhesives due to its reactive double bonds.
Mechanism of Action
The mechanism by which penta-1,3-dien-1-one and its derivatives exert their effects often involves interaction with specific molecular targets. For instance, some derivatives bind to viral coat proteins, inhibiting their function and preventing viral replication . In antibacterial applications, these compounds can disrupt bacterial cell membranes, leading to cell death .
Comparison with Similar Compounds
Penta-1,4-dien-3-one: Another conjugated diene with similar reactivity but different structural properties.
1,3-Butadiene: A simpler diene that shares some chemical properties but is less complex.
2,4-Hexadiene: A longer-chain diene with different reactivity patterns.
Uniqueness: Penta-1,3-dien-1-one is unique due to its specific arrangement of double bonds, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance .
Properties
CAS No. |
36566-94-6 |
---|---|
Molecular Formula |
C5H6O |
Molecular Weight |
82.10 g/mol |
InChI |
InChI=1S/C5H6O/c1-2-3-4-5-6/h2-4H,1H3 |
InChI Key |
GYZMAAQHNCDTQP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=C=O |
Origin of Product |
United States |
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